L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl-
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Overview
Description
L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems like Escherichia coli or yeast. The peptide is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino groups can be modified through acylation or alkylation reactions using reagents like acetic anhydride or iodoacetamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Acetic anhydride, iodoacetamide.
Major Products
The major products formed from these reactions depend on the specific modifications. For example, oxidation of tryptophan can lead to N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industrial Chemistry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Lysine, L-lysyl-L-valyl-L-isoleucyl-L-arginyl-L-prolyl-L-leucyl-L-α-aspartyl-L-glutaminyl-L-prolyl-L-seryl-L-seryl-L-phenylalanyl-L-α-aspartyl-L-alanyl-L-threonyl-L-prolyl-L-tyrosyl-L-isoleucyl-
- L-alanyl-L-glutamine dipeptide
Uniqueness
L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with different molecular targets and exhibit specific biological activities compared to other similar peptides.
Properties
CAS No. |
873561-40-1 |
---|---|
Molecular Formula |
C45H74N10O8 |
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C45H74N10O8/c1-7-28(6)38(44(61)55-22-14-19-36(55)42(59)50-33(45(62)63)18-11-13-21-47)54-43(60)37(27(4)5)53-41(58)35(24-29-25-49-32-17-9-8-15-30(29)32)52-40(57)34(23-26(2)3)51-39(56)31(48)16-10-12-20-46/h8-9,15,17,25-28,31,33-38,49H,7,10-14,16,18-24,46-48H2,1-6H3,(H,50,59)(H,51,56)(H,52,57)(H,53,58)(H,54,60)(H,62,63)/t28-,31-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
QSAQCAOYTGLNDL-DZOVEVORSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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